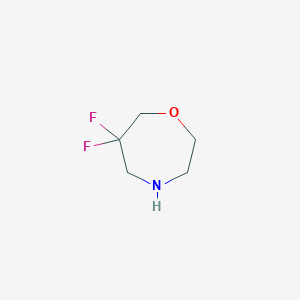![molecular formula C13H7ClF3NO3 B1148880 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- CAS No. 1229623-10-2](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is a member of the fluoroquinolone family, known for its potent antibacterial properties. This compound is characterized by the presence of a quinoline core, substituted with chlorine, fluorine, and a fluorocyclopropyl group, which enhances its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- typically involves multiple steps, including cyclization, halogenation, and fluorination reactions. One common approach is the cyclization of appropriate precursors to form the quinoline core, followed by selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are utilized to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the fluoroquinolone family include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Uniqueness
What sets 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- apart is its unique substitution pattern, which enhances its antibacterial activity and pharmacokinetic properties. The presence of the fluorocyclopropyl group, in particular, contributes to its improved efficacy against resistant bacterial strains .
Properties
CAS No. |
1229623-10-2 |
|---|---|
Molecular Formula |
C13H7ClF3NO3 |
Molecular Weight |
317.6477896 |
Synonyms |
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


